Spirocyclic vs. Monocyclic Ether: Fsp³ Fraction and Three-Dimensional Character
The target compound contains a saturated spirocyclic 1,4-dioxaspiro[4.5]decane system that provides a higher fraction of sp³-hybridized carbons (Fsp³ = 0.64) compared with 2-(cyclohexyloxy)nicotinonitrile (Fsp³ ≈ 0.58; CAS 1016812-22-8) and 2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile (Fsp³ ≈ 0.55; CAS 1248777-03-8) . The seminal work by Lovering et al. (2009) established that increasing Fsp³ correlates with higher clinical success rates, providing a class-level rationale for prioritizing spirocyclic building blocks .
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.64 (14 total carbons; 9 sp³-hybridized; 5 sp²-hybridized) |
| Comparator Or Baseline | 2-(Cyclohexyloxy)nicotinonitrile Fsp³ ≈ 0.58; 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile Fsp³ ≈ 0.55; Lovering benchmark: average Fsp³ in discovery compounds ≈ 0.36 |
| Quantified Difference | Target compound Fsp³ advantage: +0.06 to +0.09 over monocyclic ethers; +0.28 over average discovery benchmark |
| Conditions | Calculated from molecular formula and PubChem/fluorochem structural data; Lovering reference from 2009 J Med Chem analysis of clinical compound dataset |
Why This Matters
Higher Fsp³ is statistically associated with increased probability of clinical success, reduced promiscuity, and improved solubility, making this spirocyclic building block a strategically preferable choice for lead-oriented synthesis over flatter monocyclic alternatives.
- [1] kuujia.com. Cas no 2034487-94-8 (2-{1,4-dioxaspiro[4.5]decan-8-yloxy}pyridine-3-carbonitrile). Molecular formula: C₁₄H₁₆N₂O₃. View Source
- [2] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6756. doi:10.1021/jm901241e. View Source
